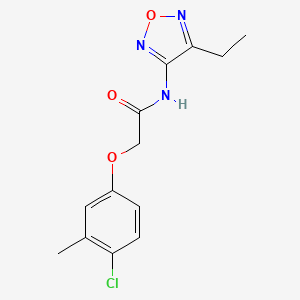
N-(4-tert-butylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-[4-(2-METHYL-2-PROPANYL)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of benzisothiazolinone derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. Its unique structure, which includes a benzisothiazolinone core and a substituted phenylacetamide group, contributes to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-[4-(2-METHYL-2-PROPANYL)PHENYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzisothiazolinone Core: This step involves the cyclization of an appropriate precursor to form the benzisothiazolinone ring system.
Introduction of the Dioxido Group: The benzisothiazolinone core is then oxidized to introduce the dioxido group, resulting in the formation of the 1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl moiety.
Attachment of the Phenylacetamide Group: The final step involves the coupling of the dioxido-benzisothiazolinone intermediate with 4-(2-methyl-2-propanyl)phenylacetamide under suitable reaction conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Analyse Chemischer Reaktionen
2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-[4-(2-METHYL-2-PROPANYL)PHENYL]ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of higher oxidation state derivatives.
Reduction: Reduction reactions can convert the dioxido group to other functional groups, such as hydroxyl or amine groups.
Substitution: The phenylacetamide group can participate in substitution reactions, where the substituents on the phenyl ring can be replaced with other functional groups.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution and hydrolysis reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-[4-(2-METHYL-2-PROPANYL)PHENYL]ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the formulation of specialty chemicals, coatings, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-[4-(2-METHYL-2-PROPANYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to inhibit key enzymes or proteins involved in cellular processes. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. Additionally, its interaction with cellular receptors or signaling pathways can result in anticancer or anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-[4-(2-METHYL-2-PROPANYL)PHENYL]ACETAMIDE can be compared with other benzisothiazolinone derivatives, such as:
1,2-Benzisothiazol-3(2H)-one 1,1-dioxide: This compound shares the benzisothiazolinone core but lacks the substituted phenylacetamide group, resulting in different chemical properties and reactivity.
2-(2-Oxopropyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide: This derivative has a different substituent on the benzisothiazolinone core, leading to variations in its chemical behavior and applications.
2-(2-Methyl-2-propenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide:
The uniqueness of 2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-[4-(2-METHYL-2-PROPANYL)PHENYL]ACETAMIDE lies in its specific combination of functional groups, which imparts unique chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C19H20N2O4S |
|---|---|
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
N-(4-tert-butylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H20N2O4S/c1-19(2,3)13-8-10-14(11-9-13)20-17(22)12-21-18(23)15-6-4-5-7-16(15)26(21,24)25/h4-11H,12H2,1-3H3,(H,20,22) |
InChI-Schlüssel |
DMTSOMIGSXOFJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chloro-2-methylphenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B11379582.png)
![3-ethyl-4,11-dimethyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B11379593.png)
![6,7-dimethoxy-4-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-chromen-2-one](/img/structure/B11379598.png)
![6-(4-ethylphenyl)-N-(2-fluorophenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11379600.png)
![1,3-Diazatricyclo[3.3.1.1(3,7)]decan-6-one, 5-butyl-2-(2-furanyl)-7-methyl-](/img/structure/B11379601.png)
![4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11379607.png)
![1-(3-chloro-4-methylphenyl)-3-methyl-6-(pyridin-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11379618.png)
![5-chloro-N-(2-ethoxyphenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11379621.png)
![N-(4-chlorobenzyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11379623.png)
![5-chloro-2-[(2-methylbenzyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B11379640.png)
![4-(acetylamino)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11379641.png)

![N-(1,3-benzodioxol-5-yl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]butanamide](/img/structure/B11379659.png)
![2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(3-chlorobenzyl)acetamide](/img/structure/B11379667.png)
